3-Fluoro-1-tosyl-1H-indole
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Overview
Description
3-Fluoro-1-tosyl-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 3-Fluoro-1-tosyl-1H-indole typically involves the introduction of a fluorine atom and a tosyl group into the indole ring. One common method is the electrophilic substitution reaction, where a fluorine atom is introduced into the indole ring using a fluorinating agent such as Selectfluor. The tosyl group can be introduced through a reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
3-Fluoro-1-tosyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The fluorine and tosyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-1-tosyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-tosyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the tosyl group can influence its solubility and stability. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Comparison with Similar Compounds
3-Fluoro-1-tosyl-1H-indole can be compared with other fluorinated indole derivatives, such as:
3-Fluoroindole: Lacks the tosyl group, which can result in different chemical and biological properties.
1-Tosylindole: Lacks the fluorine atom, which can affect its binding affinity and biological activity.
3-Chloro-1-tosyl-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological effects.
The uniqueness of this compound lies in the combined presence of both the fluorine atom and the tosyl group, which can synergistically enhance its chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-1-(4-methylphenyl)sulfonylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYHCJXXWJMPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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